molecular formula C13H28O B14473845 1-Dodecanol, 10-methyl-, (10R)- CAS No. 71777-32-7

1-Dodecanol, 10-methyl-, (10R)-

Cat. No.: B14473845
CAS No.: 71777-32-7
M. Wt: 200.36 g/mol
InChI Key: PVVKVEDVVCORDX-CYBMUJFWSA-N
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Description

1-Dodecanol, 10-methyl-, (10R)- is an organic compound with the molecular formula C13H28O. It is a type of fatty alcohol, which is a class of organic compounds consisting of a long aliphatic chain with a hydroxyl group (-OH) at one end. This compound is known for its use in various industrial applications, including the production of surfactants, lubricants, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Dodecanol, 10-methyl-, (10R)- can be synthesized through several methods. One common synthetic route involves the hydrogenation of fatty acids or their methyl esters derived from natural sources such as palm kernel oil or coconut oil. The reaction conditions typically involve the use of a catalyst, such as nickel or palladium, under high pressure and temperature.

Industrial Production Methods

Industrial production of 1-Dodecanol, 10-methyl-, (10R)- often employs the Ziegler process, which involves the oligomerization of ethylene followed by oxidation and hydrogenation. Another method is the Bouveault-Blanc reduction of ethyl laurate, which involves the reduction of the ester to the corresponding alcohol using sodium and ethanol.

Chemical Reactions Analysis

Types of Reactions

1-Dodecanol, 10-methyl-, (10R)- undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

    Oxidation: Forms 10-methyl-1-dodecanal or 10-methyl-1-dodecanoic acid.

    Reduction: Forms 10-methyl-dodecane.

    Substitution: Forms 10-methyl-1-dodecyl halides.

Scientific Research Applications

1-Dodecanol, 10-methyl-, (10R)- has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of surfactants and other organic compounds.

    Biology: Studied for its effects on cell membranes due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as an emollient in topical formulations.

    Industry: Used in the production of lubricants, detergents, and personal care products.

Mechanism of Action

The mechanism of action of 1-Dodecanol, 10-methyl-, (10R)- involves its interaction with cell membranes. Due to its hydrophilic and lipophilic properties, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function.

Comparison with Similar Compounds

Similar Compounds

    1-Dodecanol: A straight-chain fatty alcohol with similar properties but lacks the methyl group at the 10th position.

    1-Tetradecanol: A longer-chain fatty alcohol with two additional carbon atoms.

    1-Decanol: A shorter-chain fatty alcohol with two fewer carbon atoms.

Uniqueness

1-Dodecanol, 10-methyl-, (10R)- is unique due to the presence of the methyl group at the 10th position, which can influence its physical and chemical properties, such as melting point, boiling point, and reactivity. This structural difference can also affect its interaction with biological membranes and its overall functionality in various applications.

Properties

CAS No.

71777-32-7

Molecular Formula

C13H28O

Molecular Weight

200.36 g/mol

IUPAC Name

(10R)-10-methyldodecan-1-ol

InChI

InChI=1S/C13H28O/c1-3-13(2)11-9-7-5-4-6-8-10-12-14/h13-14H,3-12H2,1-2H3/t13-/m1/s1

InChI Key

PVVKVEDVVCORDX-CYBMUJFWSA-N

Isomeric SMILES

CC[C@@H](C)CCCCCCCCCO

Canonical SMILES

CCC(C)CCCCCCCCCO

Origin of Product

United States

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